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molecular formula C10H5ClN2OS B7765232 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine CAS No. 256507-01-4

4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine

Cat. No. B7765232
M. Wt: 236.68 g/mol
InChI Key: ZLQFNJPZJRVGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06703421B1

Procedure details

5-(2-furyl)-4-hydroxythieno[2,3-d]pyrimidine (180 mg, 0.80 mmol) in phosphorus oxychloride (2.0 ml) was heated to reflux for 2 hours. 5-(2-furyl)-4-chlorothieno[2,3-d]pyrimidine obtained by distilling off the solvent under reduced pressure, without further purification, together with 2-aminoindan (130 mg, 0.98 mmol) and triethylamine (0.90 ml, 6.4 mmol) in dry ethanol (5 ml) was heated to reflux under an argon atmosphere for 2 hours. The residue obtained by distilling off the solvent was purified by silica gel chromatography (hexane:ethyl acetate=2:1) to obtain the title compound (130 mg, 0.39 mmol) having the following physical properties:
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[C:14]2[C:13](O)=[N:12][CH:11]=[N:10][C:9]=2[S:8][CH:7]=1.P(Cl)(Cl)([Cl:18])=O>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[C:14]2[C:13]([Cl:18])=[N:12][CH:11]=[N:10][C:9]=2[S:8][CH:7]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
O1C(=CC=C1)C1=CSC=2N=CN=C(C21)O
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=CSC=2N=CN=C(C21)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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